molecular formula C19H30O6 B084842 (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] CAS No. 13440-19-2

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]

Cat. No.: B084842
CAS No.: 13440-19-2
M. Wt: 354.4 g/mol
InChI Key: ACCMQFBKWULOQG-NQNKBUKLSA-N
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Description

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 5,6 positions, and a methyl group at the 3 position of the alpha-D-glucofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] typically involves the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst such as boron trifluoride etherate. The reaction proceeds through the formation of a cyclic acetal, protecting the hydroxyl groups at the 1,2 and 5,6 positions. The methyl group at the 3 position can be introduced using reagents like methylmagnesium bromide or methyl-lithium .

Chemical Reactions Analysis

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] undergoes various chemical reactions, including:

Common reagents used in these reactions include periodate for oxidation and methylmagnesium bromide or methyl-lithium for introducing the methyl group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] involves its reactivity as a protected sugar derivative. The cyclohexylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at other positions on the sugar ring. The methyl group at the 3 position can participate in various chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] can be compared with other similar compounds such as:

    1,25,6-di-o-Cyclohexylidene-alpha-D-glucofuranose: Lacks the methyl group at the 3 position, making it less reactive in certain chemical reactions.

    1,25,6-di-o-Isopropylidene-alpha-D-glucofuranose: Uses isopropylidene groups instead of cyclohexylidene, affecting its stability and reactivity.

    1,25,6-di-o-Cyclohexylidene-D-mannitol: A similar protected sugar derivative but based on mannitol instead of glucose

These comparisons highlight the unique reactivity and applications of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] in various fields of research and industry.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6/c1-20-15-14(13-12-21-18(23-13)8-4-2-5-9-18)22-17-16(15)24-19(25-17)10-6-3-7-11-19/h13-17H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMQFBKWULOQG-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H](O[C@H]2[C@@H]1OC3(O2)CCCCC3)[C@H]4COC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474525
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13440-19-2
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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